Methyl 5-chloro-3-methylpyrazine-2-carboxylate
Overview
Description
“Methyl 5-chloro-3-methylpyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 186.6 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H7ClN2O2/c1-4-6 (7 (11)12-2)9-3-5 (8)10-4/h3H,1-2H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 186.6 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It has a Log Po/w (iLOGP) value of 1.82, indicating moderate hydrophobicity .Scientific Research Applications
DNA Methylation and Epigenetic Modifications
DNA Methyltransferase Inhibitors
These compounds, including analogs of nucleoside deoxycitidine, have shown promise in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in laboratory models. Clinical trials with these inhibitors have shown encouraging results, especially against leukemic activity, pointing to their potential role in cancer treatment when combined with other therapies (Goffin & Eisenhauer, 2002).
Environmental and Chemical Toxicology
Environmental Epigenetics and Genome Flexibility
This area of research examines the effects of environmental exposures, such as drugs and pollutants, on DNA methylation patterns, particularly focusing on 5-hydroxymethylcytosine (5hmC). Such studies reveal how environmental factors can lead to alterations in genome regulation through epigenetic modifications, impacting genetic function and potentially contributing to various pathologies (Efimova et al., 2020).
Antimicrobial and Anti-biofilm Agents
Carvacrol as an Antimicrobial Agent
Research into natural compounds like carvacrol, found in oregano and other herbs, demonstrates its potent antimicrobial and anti-biofilm activities. These studies underscore the potential of such natural substances in treating infections and preventing biofilm-associated diseases, which could be relevant in contexts where Methyl 5-chloro-3-methylpyrazine-2-carboxylate's applications overlap with antimicrobial needs (Marchese et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-chloro-3-methylpyrazine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(7(11)12-2)9-3-5(8)10-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLBONRRWGRXKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262860-62-7 | |
Record name | methyl 5-chloro-3-methylpyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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